molecular formula C19H18N4O3 B15013491 1,3-dimethyl-5-({[4-(pyridin-4-ylmethyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

1,3-dimethyl-5-({[4-(pyridin-4-ylmethyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15013491
M. Wt: 350.4 g/mol
InChI Key: OLRWZXUPCXUFTL-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-[({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-[({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a phenylamine, followed by cyclization and oxidation steps to form the diazinane trione core. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-[({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1,3-DIMETHYL-5-[({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-[({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-5-[({4-[(PYRIDIN-3-YL)METHYL]PHENYL}AMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
  • 1,3-DIMETHYL-5-[({4-[(PYRIDIN-2-YL)METHYL]PHENYL}AMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
  • 1,3-DIMETHYL-5-[({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-DIONE

Uniqueness

What sets 1,3-DIMETHYL-5-[({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE apart from similar compounds is its specific substitution pattern and the presence of the diazinane trione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

6-hydroxy-1,3-dimethyl-5-[[4-(pyridin-4-ylmethyl)phenyl]iminomethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C19H18N4O3/c1-22-17(24)16(18(25)23(2)19(22)26)12-21-15-5-3-13(4-6-15)11-14-7-9-20-10-8-14/h3-10,12,24H,11H2,1-2H3

InChI Key

OLRWZXUPCXUFTL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=C(C=C2)CC3=CC=NC=C3)O

Origin of Product

United States

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